"Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate" synthesis and characterization
"Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Recognized as a privileged pharmacophore, this structural motif is a component of numerous experimental and marketed therapeutic agents.[1] Its value largely stems from its function as a bioisostere for amide and ester groups. By replacing these metabolically labile functionalities, the 1,2,4-oxadiazole ring can enhance a molecule's metabolic stability and improve its overall pharmacokinetic profile, making it a critical tool for medicinal chemists.[1]
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, functionalized derivative: Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate . It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate .[2] This document will detail a robust synthetic pathway, explain the rationale behind methodological choices, and outline a full suite of analytical techniques required for its unambiguous structural confirmation and purity assessment.
Part 1: Synthesis Methodology
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most commonly achieved through the cyclization of an amidoxime precursor with a carbonyl-containing compound or its equivalent.[1][3][4] For the target molecule, a highly efficient and logical pathway involves the reaction of an activated hydroxyiminoacetate derivative with a source of the N-C=O fragment required to complete the heterocyclic ring.
Proposed Synthetic Pathway: Cyclization via Chlorooxime Intermediate
The selected strategy employs the reaction of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate with an isocyanate, generated in situ or used directly, to form the 1,2,4-oxadiazol-5-one ring. This method is advantageous due to the availability of starting materials and the generally mild conditions required for cyclization.
The precursor, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, can be synthesized from glycine ethyl ester hydrochloride through nitrosation, followed by chlorination.[5]
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and clarity.
Step 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate [5]
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Reaction Setup: To a solution of glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in 30 mL of water, add concentrated hydrochloric acid (12 mL). Cool the resulting solution to -5 °C in an ice-salt bath.
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Nitrosation: Slowly add a solution of sodium nitrite (7.0 g, 101 mmol) in 14 mL of water, ensuring the temperature remains below 0 °C. Stir the mixture at 0 °C for 10 minutes.
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Second Addition: Add another solution of sodium nitrite (7.0 g, 101 mmol) in 14 mL of water, again maintaining the temperature at 0 °C. Stir the mixture for an additional 45 minutes.
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Work-up: Add a saturated brine solution to the reaction mixture. Extract the product with diethyl ether (3 x 50 mL).
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (yield approx. 76%) is a pale oil or low-melting solid and can be used in the next step without further purification.[5]
Step 2: Synthesis of Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate
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Reaction Setup: Dissolve the crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (15.1 g, 100 mmol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add a solution of potassium cyanate (KOCN) (12.2 g, 150 mmol) in 50 mL of water to the flask.
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Cyclization: Add acetic acid dropwise to the stirred mixture until the pH is approximately 4-5. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
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Purification: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Expertise & Causality: Rationale Behind Experimental Choices
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Precursor Synthesis: The nitrosation of glycine ethyl ester is a classic and reliable method to generate the α-keto-oxime functionality.[5] The use of a two-stage addition of sodium nitrite at low temperatures ensures controlled formation of nitrous acid and minimizes side reactions.
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Cyclization Step: The reaction of the chlorooxime with potassium cyanate proceeds via the formation of an intermediate isocyanate in situ which is attacked by the oxime's hydroxyl group. The subsequent intramolecular cyclization is acid-catalyzed and effectively forms the stable 1,2,4-oxadiazol-5-one ring. Using a biphasic system or a water-miscible organic solvent facilitates the reaction between the organic-soluble chlorooxime and the water-soluble cyanate.
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pH Control: Maintaining a slightly acidic pH is crucial during cyclization to facilitate the reaction without causing significant hydrolysis of the ethyl ester functionality.
Part 2: Characterization and Data Analysis
Unambiguous characterization is essential to confirm the identity and purity of the synthesized Ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate.
Physicochemical Properties
| Property | Description | Source |
| Chemical Formula | C₅H₆N₂O₄ | [2] |
| Molecular Weight | 158.11 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid or oil. | [2] |
| Melting Point | Not widely reported; must be determined experimentally. | |
| IUPAC Name | ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | [2] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group.
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δ ~4.4 ppm (quartet, 2H): Corresponds to the methylene protons (-O-CH₂ -CH₃) coupled to the methyl protons.
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δ ~1.4 ppm (triplet, 3H): Corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) coupled to the methylene protons.
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δ ~11-12 ppm (broad singlet, 1H): A downfield signal corresponding to the N-H proton of the oxadiazole ring. This peak may be broad and its visibility can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework.
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δ ~160-165 ppm: Carbonyl carbon of the ethyl ester group (C =O).
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δ ~155-160 ppm: Carbonyl carbon (lactam) of the oxadiazole ring (C5).
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δ ~140-145 ppm: Quaternary carbon of the oxadiazole ring (C3).
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δ ~62-64 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).
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δ ~13-15 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups and confirming the predominant tautomeric form.
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~3200 cm⁻¹ (broad): N-H stretching vibration, confirming the 5-oxo tautomer.
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~1780-1800 cm⁻¹ (strong): C=O stretching of the cyclic lactam in the oxadiazole ring.[6]
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~1730-1750 cm⁻¹ (strong): C=O stretching of the ethyl ester.
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~1620-1650 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[6]
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~1200-1300 cm⁻¹: C-O stretching vibrations.[6]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: 159.035
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Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).
Overall Experimental Workflow
Caption: Comprehensive workflow from synthesis to characterization.
Part 3: Safety, Handling, and Storage
Hazard Profile: Based on available GHS data, Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[2]
Conclusion
This guide has detailed a robust and scientifically grounded approach to the synthesis and characterization of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate. By leveraging a well-established cyclization strategy via a chlorooxime intermediate, this valuable heterocyclic building block can be prepared efficiently. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. The protocols and data presented herein provide researchers and drug development professionals with the critical information needed to confidently synthesize and utilize this important scaffold in their scientific endeavors.
References
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- Various Authors. (2025).
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- Royal Society of Chemistry. (n.d.). Supporting Information.
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American Elements. (n.d.). Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-2-hydroxyiminoacetic acid ethyl ester. Retrieved from [Link]
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